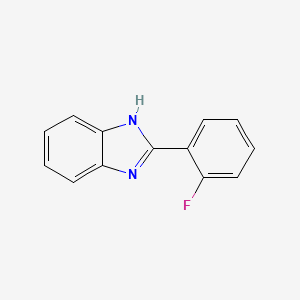

2-(2-fluorophenyl)-1H-benzimidazole

Vue d'ensemble

Description

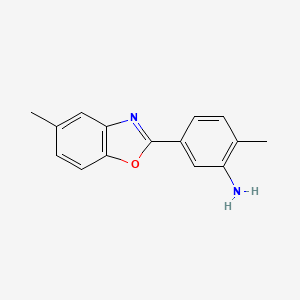

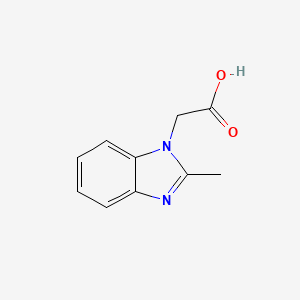

The compound “2-(2-fluorophenyl)-1H-benzimidazole” would be a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of a fusion of benzene and imidazole .

Molecular Structure Analysis

The molecular structure of “2-(2-fluorophenyl)-1H-benzimidazole” would consist of a benzimidazole core with a fluorophenyl group attached at the 2-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “2-(2-fluorophenyl)-1H-benzimidazole” would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-fluorophenyl)-1H-benzimidazole”, such as its melting point, boiling point, and solubility, would need to be determined experimentally .Applications De Recherche Scientifique

Microwave Synthesis as a Building Block for Endogenous and Pharmaceutical Compounds

A study by Getvoldsen et al. (2004) details the microwave-assisted synthesis of 2-([4-18F]fluorophenyl)benzimidazole. This compound has potential as a building block for various endogenous and pharmaceutical compounds. The study experimented with various solvents, catalysts, and heating methods to optimize reaction conditions for synthesizing this benzimidazole derivative (Getvoldsen et al., 2004).

Enhancement of Luminescence by ZnO Nanocrystals

Karunakaran et al. (2013) explored the interaction between a benzimidazole-based receptor, specifically 2-(4-fluorophenyl)-1-phenyl-1H-benzo[d]imidazole, and ZnO nanocrystals. This interaction significantly enhances the luminescence of the compound, suggesting potential applications in the development of luminescent materials and sensing technologies (Karunakaran et al., 2013).

Antibacterial and Antioxidant Activity

Tumosienė et al. (2018) reported the synthesis of functionalized benzimidazole derivatives bearing N-(4-chloro- or fluorophenyl) moieties. These compounds exhibited high antibacterial activity against several bacterial strains and significant antioxidant activity. This indicates the potential of benzimidazole derivatives in developing new antibacterial and antioxidant agents (Tumosienė et al., 2018).

Investigation of Optical Behavior

A study by Ileri et al. (2013) focused on the design, synthesis, and electrochemical properties of benzimidazole and thiophene-based monomers, including 2-(4-fluorophenyl)-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole. They investigated the effects of fluorine substitution on electrochemical and optical properties, revealing improvements in percent transmittance and color switching capabilities, which could have implications for materials science and electronics (Ileri et al., 2013).

Antiviral Activity

Chimirri et al. (1991) synthesized a series of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, including 1-(2',6'-difluorophenyl) variants, which exhibited significant in vitro anti-HIV activity. This highlights the potential of benzimidazole derivatives in antiviral drug development (Chimirri et al., 1991).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFACGIBGAEFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352798 | |

| Record name | 2-(2-fluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805270 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-fluorophenyl)-1H-benzimidazole | |

CAS RN |

321-51-7 | |

| Record name | 2-(2-fluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)